NR2B Binding Affinity: Parent Scaffold vs. N‑Substituted Lead Compound
The unsubstituted parent compound 3‑phenylacrylamidine exhibits an IC₅₀ of 28,600 nM at recombinant human NR1a/NR2B receptors, measured by displacement of [³H]‑(E)‑N1‑(2‑methoxybenzyl)cinnamamidine in Ltk⁻ cells [1]. In contrast, the N‑(2‑methoxybenzyl) derivative (compound 1h) achieves a Ki of 0.7 nM against [³H]ifenprodil binding at the same receptor subtype [2]. This represents an approximately 40,800‑fold improvement in target engagement conferred solely by N‑substitution of the identical 3‑phenylacrylamidine core.
| Evidence Dimension | NR1a/NR2B receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 28,600 nM (parent 3-phenylacrylamidine, unsubstituted) |
| Comparator Or Baseline | N-(2-methoxybenzyl)-3-phenylacrylamidine (1h): Ki = 0.7 nM |
| Quantified Difference | ~40,800-fold improvement with N-substitution |
| Conditions | Recombinant human NR1a/NR2B expressed in L(tk⁻) cells; [³H]ifenprodil or [³H]-(E)-N1-(2-methoxybenzyl)cinnamamidine displacement assay |
Why This Matters
The parent scaffold provides a >40,000‑fold dynamic range for SAR exploration, enabling procurement of a single versatile intermediate rather than committing to a specific N‑substituted analog with narrower applicability.
- [1] BindingDB. Ki Summary entry 50043998. IC50 = 28,600 nM for unsubstituted 3-phenylacrylamidine at NR1a/NR2B. Data curated from Curtis et al., Bioorg Med Chem Lett. 2003. View Source
- [2] Thominiaux C, de Bruin B, Bramoullé Y, et al. Appl Radiat Isot. 2006;64(3):348–354. Ki = 0.7 nM for (E)-N-(2-methoxybenzyl)-3-phenylacrylamidine vs [³H]ifenprodil. PMID: 16307887. View Source
